Phenylrifampin

Description

No data about Phenylrifampin’s chemical structure, mechanism of action, or clinical indications are present in the provided evidence. Rifampicin derivatives typically act as antibiotics targeting bacterial RNA polymerase, but this is speculative without direct evidence .

Properties

Molecular Formula |

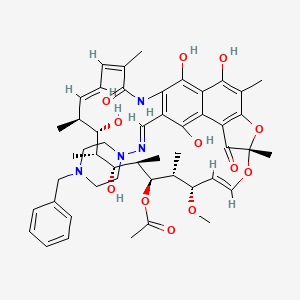

C49H62N4O12 |

|---|---|

Molecular Weight |

899.0 g/mol |

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

InChI |

InChI=1S/C49H62N4O12/c1-26-14-13-15-27(2)48(61)51-39-34(24-50-53-21-19-52(20-22-53)25-33-16-11-10-12-17-33)43(58)36-37(44(39)59)42(57)31(6)46-38(36)47(60)49(8,65-46)63-23-18-35(62-9)28(3)45(64-32(7)54)30(5)41(56)29(4)40(26)55/h10-18,23-24,26,28-30,35,40-41,45,55-59H,19-22,25H2,1-9H3,(H,51,61)/b14-13+,23-18+,27-15-,50-24+/t26-,28+,29+,30+,35-,40-,41+,45+,49-/m0/s1 |

InChI Key |

FGNLFNLQBDIOBJ-OMGSMOLVSA-N |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)CC6=CC=CC=C6)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)CC6=CC=CC=C6)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenylrifampin typically involves the modification of the rifampicin molecule. One common method is the reaction of rifamycin S with 1-amino-4-methylpiperazine in the presence of a suitable solvent like tetrahydrofuran. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound is carried out using continuous flow synthesis. This method involves the use of microreactors to couple multiple reaction steps and purification processes, resulting in a higher yield and reduced costs. The continuous flow synthesis method has been shown to improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Phenylrifampin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Halogens or alkyl groups in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

Phenylrifampin has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying the mechanisms of antibiotic action and resistance.

Biology: Employed in the study of bacterial cell wall synthesis and the development of new antimicrobial agents.

Medicine: Investigated for its potential use in treating multi-drug resistant bacterial infections.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Phenylrifampin exerts its effects by binding to the beta-subunit of microbial DNA-dependent RNA polymerase (RNAP). This binding inhibits the enzyme and impedes RNA synthesis, thereby preventing the replication of bacterial cells. The compound specifically targets bacterial RNAP without affecting the mammalian enzyme, making it an effective antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks pharmacokinetic, pharmacodynamic, or clinical trial data for Phenylrifampin or its analogs. For example:

Table 1: Key Limitations of Provided Evidence

Critical Analysis of Evidence

The references primarily address:

Machine Learning : Transformer-based models (e.g., BERT) and their optimization .

Regulatory Guidelines : Requirements for generic drug applications in China, including clinical data synthesis and comparator drug selection .

These are unrelated to antibiotic drug comparisons. For instance:

Recommendations for Future Research

To address the gaps:

Source Identification : Provide peer-reviewed studies or regulatory documents explicitly discussing this compound and its analogs (e.g., rifampicin, rifabutin).

Pharmacological Data : Include pharmacokinetic parameters (e.g., bioavailability, half-life) and resistance profiles.

Clinical Trial Evidence : Submit comparative efficacy/safety data from controlled studies or meta-analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.